molecular formula C21H20N2O3S B3649064 4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

Cat. No.: B3649064
M. Wt: 380.5 g/mol
InChI Key: PNBSDNOBGOUXLK-UHFFFAOYSA-N
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Description

“4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid” is a compound with the molecular formula C21H19N2O3S. It has an average mass of 379.453 Da and a monoisotopic mass of 379.112183 Da . Thiazoles, which are important heterocyclic compounds, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .

Future Directions

Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, the future directions could involve further investigation and development of thiazole derivatives, including “4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid”, for various therapeutic applications.

Properties

IUPAC Name

4-[butanoyl-(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-7-18(24)23(17-12-10-16(11-13-17)20(25)26)21-22-19(14(2)27-21)15-8-5-4-6-9-15/h4-6,8-13H,3,7H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBSDNOBGOUXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)C(=O)O)C2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 2
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 3
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 4
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 5
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
Reactant of Route 6
4-[butyryl(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

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